molecular formula C23H30GdN3O11 B1148213 Gadoxetic acid CAS No. 135326-11-3

Gadoxetic acid

Cat. No.: B1148213
CAS No.: 135326-11-3
M. Wt: 681.7 g/mol
InChI Key: PCZHWPSNPWAQNF-LMOVPXPDSA-K
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Description

Gadoxetic acid, also known as this compound, is a gadolinium-based contrast agent used primarily in magnetic resonance imaging (MRI) to enhance the visibility of internal structures, particularly the liver. It is marketed under the brand names Eovist in the United States and Primovist in Europe. This compound is unique due to its dual-phase imaging capability, allowing for both dynamic and hepatobiliary phase imaging .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of gadoxetate involves the complexation of gadolinium with ethoxybenzyl diethylenetriaminepentaacetic acid (EOB-DTPA). The process typically includes the following steps:

Industrial Production Methods

Industrial production of gadoxetate disodium involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving multiple purification steps to remove impurities and ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Gadoxetic acid primarily undergoes complexation reactions due to the presence of multiple carboxylate and amine groups in the EOB-DTPA ligand. These groups coordinate with the gadolinium ion to form a stable complex.

Common Reagents and Conditions

Major Products

The major product of these reactions is gadoxetate disodium, a stable gadolinium complex used as a contrast agent in MRI .

Scientific Research Applications

Gadoxetic acid has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Gadoxetic acid disodium is a paramagnetic compound that develops a magnetic moment when placed in a magnetic field. This property enhances the T1 signal intensity in MRI, making it easier to visualize internal structures. The compound is selectively taken up by hepatocytes and excreted into the bile, providing a clear contrast between healthy and diseased liver tissue .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Gadoxetic acid is unique due to its dual-phase imaging capability, which allows for both dynamic and hepatobiliary phase imaging. This makes it particularly useful for liver imaging, providing more detailed and accurate diagnostic information compared to other contrast agents .

Properties

Key on ui mechanism of action

Gadoxetate disodium is a paramagnetic compound and develops a magnetic moment when placed in a magnetic field. The relatively large magnetic moment produced by gadoxetate disodium results in a local magnetic field, yielding enhanced relaxation rates (shortening of relaxation times) of water protons in the vicinity of the paramagnetic agent, which leads to an increase in signal intensity (brightening) of blood and tissue. In MRI, visualization of normal and pathological tissue depends in part on variations in the radiofrequency signal intensity that occur with 1) differences in proton density; 2) differences of the spin-lattice or longitudinal relaxation times (T1); and 3) differences in the spin-spin or transverse relaxation time (T2). When placed in a magnetic field, gadoxetate disodium decreases the T1 and T2 relaxation time in target tissue. At the recommended dose, the effect is observed with the greatest sensitivity in T1-weighted MR sequences.

CAS No.

135326-11-3

Molecular Formula

C23H30GdN3O11

Molecular Weight

681.7 g/mol

IUPAC Name

2-[2-[bis(carboxylatomethyl)amino]ethyl-[(2S)-2-[bis(carboxymethyl)amino]-3-(4-ethoxyphenyl)propyl]amino]acetate;gadolinium(3+)

InChI

InChI=1S/C23H33N3O11.Gd/c1-2-37-18-5-3-16(4-6-18)9-17(26(14-22(33)34)15-23(35)36)10-24(11-19(27)28)7-8-25(12-20(29)30)13-21(31)32;/h3-6,17H,2,7-15H2,1H3,(H,27,28)(H,29,30)(H,31,32)(H,33,34)(H,35,36);/q;+3/p-3/t17-;/m0./s1

InChI Key

PCZHWPSNPWAQNF-LMOVPXPDSA-K

SMILES

[H+].[H+].CCOC1=CC=C(C=C1)CC(CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Gd+3]

Isomeric SMILES

CCOC1=CC=C(C=C1)C[C@@H](CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)O.[Gd+3]

Canonical SMILES

CCOC1=CC=C(C=C1)CC(CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)O.[Gd+3]

Origin of Product

United States

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